3-Pelargonamidopropyldimethylbenzylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pelargonamidopropyldimethylbenzylammonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in personal care products. The compound’s structure consists of a benzyl group attached to a dimethylammonium moiety, with a pelargonamide group linked via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pelargonamidopropyldimethylbenzylammonium chloride typically involves the quaternization of dimethylbenzylamine with 3-chloropropylpelargonamide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: 3-Pelargonamidopropyldimethylbenzylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of benzyl ethers or benzyl esters.
Scientific Research Applications
Chemistry: 3-Pelargonamidopropyldimethylbenzylammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell culture studies as a disinfectant to maintain sterile conditions. It is also used in the formulation of antimicrobial agents.
Medicine: In the medical field, this compound is used in antiseptic solutions and wound care products due to its antimicrobial properties.
Industry: The compound is utilized in the formulation of personal care products such as shampoos and conditioners, where it acts as a surfactant and preservative.
Mechanism of Action
The antimicrobial action of 3-Pelargonamidopropyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various applications, including as an antiseptic and in personal care products.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness: 3-Pelargonamidopropyldimethylbenzylammonium chloride is unique due to its specific structural features, which confer enhanced antimicrobial activity and surfactant properties. Its pelargonamide group provides additional hydrophobic interactions, making it more effective in disrupting microbial membranes compared to other quaternary ammonium compounds.
Properties
CAS No. |
69205-13-6 |
---|---|
Molecular Formula |
C21H37ClN2O |
Molecular Weight |
369.0 g/mol |
IUPAC Name |
benzyl-dimethyl-[3-(nonanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O.ClH/c1-4-5-6-7-8-12-16-21(24)22-17-13-18-23(2,3)19-20-14-10-9-11-15-20;/h9-11,14-15H,4-8,12-13,16-19H2,1-3H3;1H |
InChI Key |
TVVZLALIXIVZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.